4-Chloro-2-(2-chlorophenyl)benzoic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-(2-chlorophenyl)benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8Cl2O2/c14-8-5-6-10(13(16)17)11(7-8)9-3-1-2-4-12(9)15/h1-7H,(H,16,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCSDQHCYRKRDEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C=CC(=C2)Cl)C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8Cl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90689540 | |
| Record name | 2',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1262005-89-9 | |
| Record name | 2′,5-Dichloro[1,1′-biphenyl]-2-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1262005-89-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2',5-Dichloro[1,1'-biphenyl]-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90689540 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Chemo Synthetic Strategies for 4 Chloro 2 2 Chlorophenyl Benzoic Acid
Retrosynthetic Analysis and Strategic Disconnections
Retrosynthetic analysis is a cornerstone of synthetic planning, allowing for the deconstruction of a target molecule into simpler, commercially available precursors. For 4-Chloro-2-(2-chlorophenyl)benzoic acid, the primary disconnection point is the carbon-carbon single bond connecting the two phenyl rings. This biaryl linkage immediately suggests a cross-coupling reaction as the key forward synthetic step.
The most logical retrosynthetic disconnection breaks the bond between the carboxyl-bearing ring and the 2-chlorophenyl ring. This leads to two primary synthons: a 4-chloro-2-halobenzoic acid derivative and a 2-chlorophenyl organometallic reagent. The choice of halogen on the benzoic acid fragment and the nature of the organometallic species are critical for a successful synthesis. A common and effective strategy is the Suzuki-Miyaura coupling, which would involve a 4-chloro-2-halobenzoic acid (or its ester) and 2-chlorophenylboronic acid.
Table 1: Key Retrosynthetic Disconnections and Corresponding Reagents
| Disconnection Approach | Precursor 1 | Precursor 2 | Forward Reaction |
| Suzuki-Miyaura Coupling | 4-Chloro-2-bromobenzoic acid | 2-Chlorophenylboronic acid | Palladium-catalyzed cross-coupling |
| Ullmann Condensation | 2-Bromo-5-chlorobenzoic acid | 1-Bromo-2-chlorobenzene | Copper-catalyzed coupling |
Development of Novel Synthetic Pathways
The construction of the biaryl core of this compound is most effectively achieved through modern catalytic methods. These approaches offer high efficiency and functional group tolerance, which are crucial when dealing with multiple halogen substituents and a carboxylic acid group.
Catalytic Approaches in Carbon-Carbon Bond Formation
Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, stand out as the premier method for forging the C-C bond in the target molecule. researchgate.netresearchgate.net This reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base. acs.org
The synthesis would likely proceed by reacting a derivative of 4-chloro-2-bromobenzoic acid with 2-chlorophenylboronic acid. The choice of catalyst, ligand, base, and solvent system is critical for achieving high yields and purity. researchgate.net
Table 2: Representative Conditions for Suzuki-Miyaura Coupling in Biaryl Synthesis
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Pd(PPh₃)₄ | - | K₂CO₃ | Toluene (B28343)/Water | 80-100 | Good to Excellent | researchgate.net |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Dioxane/Water | 100 | High | General knowledge |
| Pd/C | - | Na₂CO₃ | Water | Room Temp. | High | nih.gov |
The use of nickel-based catalysts has also emerged as a more economical alternative for similar cross-coupling reactions. researchgate.net
Regioselective Functionalization Techniques
Achieving the desired regiochemistry, with the 2-chlorophenyl group at the C2 position of the 4-chlorobenzoic acid, is paramount. The Suzuki-Miyaura coupling inherently provides excellent regiocontrol, as the coupling occurs specifically at the positions of the halogen and the boron functional groups. nih.gov
The synthesis of the necessary precursors, such as 4-chloro-2-bromobenzoic acid, requires regioselective halogenation and oxidation steps. For instance, starting from a suitable toluene derivative, regioselective bromination followed by oxidation of the methyl group to a carboxylic acid would yield the desired precursor. The directing effects of the existing substituents on the aromatic rings guide the position of the incoming groups. googleapis.com
Green Chemistry Principles in Synthesis Optimization
In recent years, the principles of green chemistry have become increasingly important in synthetic design. For the synthesis of this compound, several green strategies can be implemented. nih.gov The use of water as a solvent in Suzuki-Miyaura couplings, often with a recyclable catalyst like palladium on carbon (Pd/C), significantly reduces the environmental impact. nih.govnih.gov Furthermore, minimizing the number of synthetic steps and employing catalytic rather than stoichiometric reagents improves atom economy and reduces waste. The development of ligand-free catalytic systems also contributes to a greener process by simplifying purification and reducing the cost and toxicity associated with complex organic ligands. googleapis.com
Stereochemical Control and Enantioselective Synthesis Considerations
The target molecule, this compound, possesses ortho-substituents on both phenyl rings (the chloro and carboxylic acid groups on one ring, and a chloro group on the other). This substitution pattern can lead to hindered rotation around the C-C single bond connecting the two rings, giving rise to atropisomerism. rug.nlquickcompany.in Atropisomers are stereoisomers that are stable enough to be isolated due to restricted rotation. quickcompany.in
If the rotational barrier is sufficiently high, this compound can exist as a pair of enantiomers. The enantioselective synthesis of such atropisomers is a significant challenge in modern organic chemistry. researchgate.net Chiral ligands can be employed in palladium-catalyzed cross-coupling reactions to induce asymmetry and favor the formation of one enantiomer over the other. researchgate.net Alternatively, racemic mixtures can be resolved using chiral chromatography or by forming diastereomeric salts with a chiral resolving agent.
Scale-up Considerations in Academic Synthesis Research
Transitioning a synthetic route from a small-scale laboratory setting to a larger, academic scale-up requires careful consideration of several factors. For the synthesis of this compound via Suzuki-Miyaura coupling, key considerations include:
Catalyst Loading and Cost: Minimizing the amount of expensive palladium catalyst is crucial for cost-effectiveness. nih.gov
Reaction Time and Temperature: Optimizing these parameters can improve throughput and energy efficiency.
Purification: Developing a robust and scalable purification method, such as crystallization, is often preferred over chromatography for larger quantities.
Safety: Handling large quantities of reagents and solvents requires a thorough safety assessment.
Reagent Purity: The purity of starting materials can significantly impact the yield and purity of the final product on a larger scale. researchgate.net
The use of robust and commercially available catalysts and ligands is often favored for scalability. researchgate.net
Derivatization Chemistry and Analog Design for Structural Exploration
Chemical Modification of the Carboxyl Group
The carboxylic acid moiety is a cornerstone for derivatization, offering a gateway to a variety of functional groups through well-established chemical transformations.
Esterification and Amidation Reactions
The conversion of the carboxyl group into esters and amides is a fundamental approach to modify the compound's physicochemical properties.
Esterification: Esterification of benzoic acids can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a common approach. iajpr.comyoutube.com For a sterically hindered acid like 4-Chloro-2-(2-chlorophenyl)benzoic acid, the reaction may require more forcing conditions or alternative methods. One such method involves the initial conversion of the carboxylic acid to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂), followed by reaction with an alcohol. libretexts.org
Amidation: The synthesis of amides from this compound can be accomplished by first converting the carboxylic acid to its acyl chloride, which then readily reacts with primary or secondary amines to form the corresponding amide. researchgate.netnih.gov Alternatively, direct amidation can be achieved using coupling reagents that activate the carboxylic acid in situ. For instance, methods utilizing phosphonium (B103445) salts generated from triphenylphosphine (B44618) and N-halosuccinimides provide a mild and efficient route to amides from various aromatic carboxylic acids. nih.govacs.orgresearchgate.net
| Reaction | Reagents | Product Type | General Yields |
| Esterification | R-OH, H⁺ (e.g., H₂SO₄) | Ester | Moderate to Good |
| Esterification | 1. SOCl₂ 2. R-OH | Ester | Good to Excellent |
| Amidation | 1. SOCl₂ 2. R¹R²NH | Amide | Good to Excellent |
| Amidation | R¹R²NH, PPh₃, N-Chlorophthalimide | Amide | Good to Excellent nih.gov |
This table presents plausible reaction pathways based on general methodologies for benzoic acid derivatization.
Reduction and Oxidation Pathways
Reduction: The carboxylic acid group is susceptible to reduction by powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is a standard reagent for the reduction of carboxylic acids to primary alcohols. libretexts.orglibretexts.org This reaction proceeds via a nucleophilic acyl substitution where a hydride ion replaces the hydroxyl group, forming an intermediate aldehyde which is immediately further reduced to the alcohol. libretexts.org Borane (BH₃), often used as a THF complex, is another effective reagent that can selectively reduce carboxylic acids in the presence of other functional groups. libretexts.org
Oxidation: The aromatic rings of this compound are generally resistant to oxidation due to the presence of deactivating chloro and carboxyl substituents. Under harsh oxidative conditions, such as with hot potassium permanganate, degradation of the aromatic rings could occur. libretexts.org Selective oxidation of the molecule without a pre-existing functional handle like an alkyl side chain is generally not a feasible pathway for simple derivatization. libretexts.org
| Transformation | Reagent | Product | Notes |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | [4-chloro-2-(2-chlorophenyl)phenyl]methanol | A non-selective, powerful reducing agent. libretexts.org |
| Reduction | Borane (BH₃·THF) | [4-chloro-2-(2-chlorophenyl)phenyl]methanol | Offers higher selectivity compared to LiAlH₄. libretexts.org |
This table outlines expected reduction products based on standard organic chemistry principles.
Aromatic Ring Functionalization Strategies
The two chlorinated phenyl rings offer opportunities for further functionalization, enabling the introduction of diverse substituents to explore structure-activity relationships.
Electrophilic Aromatic Substitution Studies
Electrophilic aromatic substitution (EAS) on the this compound scaffold is challenging due to the deactivating nature of all present substituents. wikipedia.org The carboxylic acid group is a meta-director and strongly deactivating. The chlorine atoms are ortho-, para-directors but are also deactivating. pearson.com The bulky 2-chlorophenyl group at the 2-position provides significant steric hindrance, particularly for substitution at the 3-position of the benzoic acid ring.
Considering the directing effects:
On the 2-chlorophenyl ring: This ring is also deactivated by its chlorine substituent and by the electron-withdrawing nature of the substituted benzoic acid ring attached to it. Substitution would likely occur at the positions ortho or para to the existing chlorine, but the deactivation makes such reactions difficult.
Common EAS reactions like nitration (using HNO₃/H₂SO₄) or Friedel-Crafts acylation would require harsh conditions and likely result in low yields and a mixture of products. youtube.comyoutube.com
Nucleophilic Aromatic Substitution Investigations
Nucleophilic aromatic substitution (SNAr) offers a more viable strategy for functionalizing the chlorinated rings. For an SNAr reaction to proceed, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group (the chloride ion). wikipedia.orgmasterorganicchemistry.comlibretexts.org
In this compound:
The chlorine at the C4 position of the benzoic acid ring is para to the electron-withdrawing carboxylic acid group. This arrangement activates the C4-Cl bond towards nucleophilic attack. libretexts.org
The chlorine on the second phenyl ring is less activated, as it lacks a strongly electron-withdrawing group in an ortho or para position relative to it.
Therefore, selective substitution of the C4-chlorine is anticipated. Strong nucleophiles such as alkoxides, amines, or thiolates could be used to displace the chloride ion, leading to a variety of analogs. libretexts.orgyoutube.com The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org
| Nucleophile | Potential Reagent | Potential Product at C4 | Reaction Type |
| Amine | R₂NH | 4-(Dialkylamino)-2-(2-chlorophenyl)benzoic acid | SNAr |
| Alkoxide | R-O⁻Na⁺ | 4-Alkoxy-2-(2-chlorophenyl)benzoic acid | SNAr |
| Thiolate | R-S⁻Na⁺ | 4-(Alkylthio)-2-(2-chlorophenyl)benzoic acid | SNAr |
This table illustrates potential SNAr reactions based on established reactivity patterns for activated aryl halides.
Transition Metal-Catalyzed Coupling Reactions on Aromatic Rings
Transition metal-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds at the site of the aryl chlorides. mdpi.com Reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination are particularly relevant.
Suzuki-Miyaura Coupling: This reaction involves the coupling of the aryl chloride with a boronic acid or ester in the presence of a palladium catalyst and a base. acs.org This would allow for the introduction of new aryl or alkyl groups at either the C4 position of the benzoic acid ring or the C2' position of the second phenyl ring, creating biaryl or alkyl-aryl analogs.
Heck Coupling: This reaction couples the aryl chloride with an alkene, catalyzed by palladium, to form a new C-C bond and introduce a vinyl substituent.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the coupling of the aryl chlorides with a wide range of primary and secondary amines to form new C-N bonds. This method is often more versatile and occurs under milder conditions than classical SNAr reactions.
These coupling reactions offer a highly modular approach to analog synthesis, as a wide variety of commercially available boronic acids, alkenes, and amines can be utilized. acs.orgacs.org
| Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Bond Formed |
| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | C-C |
| Heck | Alkene (H₂C=CHR) | Pd(OAc)₂, Ligand (e.g., PPh₃), Base | C-C (vinyl) |
| Buchwald-Hartwig | R¹R²NH | Pd catalyst, Ligand (e.g., BINAP), Base | C-N |
This table summarizes key transition metal-catalyzed reactions applicable for derivatizing the chloro-positions of the target molecule.
Exploration of Isosteric and Bioisosteric Replacements
Isosteric and bioisosteric replacements are fundamental strategies in medicinal chemistry to modulate the properties of a lead compound. drughunter.com These modifications involve substituting a functional group with another that has similar steric and electronic characteristics, with the goal of enhancing activity, improving selectivity, altering metabolic profiles, or reducing toxicity. drughunter.comnih.gov
For this compound, the carboxylic acid group is a prime target for bioisosteric replacement. While essential for certain biological interactions, its acidic nature can lead to poor pharmacokinetic properties. Common bioisosteres for the carboxylic acid group include tetrazoles, sulfonamides, and acylsulfonamides. drughunter.comnih.gov For instance, in a study on 2-arylureidobenzoic acids, replacing the carboxylic acid with a tetrazole ring resulted in a four-fold increase in potency in an in vivo assay. nih.gov This suggests that such a modification to this compound could yield analogs with improved biological performance.
The chlorine atoms on both phenyl rings also offer opportunities for isosteric replacement. Halogens like fluorine, bromine, or trifluoromethyl groups can be substituted to fine-tune the lipophilicity and electronic nature of the molecule. The replacement of hydrogen with fluorine, for example, is a common strategy to block metabolic oxidation. nih.gov
Furthermore, the phenyl rings themselves can be replaced with bioisosteric heterocycles (e.g., pyridine, thiophene) or non-aromatic, sp³-rich scaffolds like bicyclo[1.1.1]pentane. nih.govtcichemicals.com These changes can significantly alter the compound's three-dimensional shape, solubility, and metabolic stability, potentially leading to novel intellectual property and improved drug-like properties. drughunter.comtcichemicals.com
A summary of potential bioisosteric replacements for the key functional groups of this compound is presented below.
| Original Functional Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Carboxylic Acid | Tetrazole, Sulfonamide, Acylsulfonamide | Improve metabolic stability, modulate acidity (pKa), enhance membrane permeability. drughunter.comnih.gov |
| Chlorine | Fluorine, Bromine, Trifluoromethyl (CF₃) | Modulate lipophilicity, alter electronic effects, block metabolic pathways. nih.gov |
| Phenyl Ring | Pyridine, Thiophene, Bicyclo[1.1.1]pentane | Improve solubility, modify 3D conformation, enhance novelty. nih.govtcichemicals.com |
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry provides a powerful platform for the rapid synthesis of large, systematically organized collections of molecules, known as chemical libraries. nih.govresearchgate.net This high-throughput approach is particularly well-suited for exploring the SAR of a scaffold like this compound by introducing a wide diversity of substituents at key positions.
The synthesis of a combinatorial library based on this diarylbenzoic acid scaffold would typically involve a multi-step process. The core structure can be assembled through a Suzuki or similar cross-coupling reaction between a substituted chlorobenzoic acid derivative and a substituted chlorophenylboronic acid. Subsequent diversification can be achieved by modifying the carboxylic acid group.
For example, the carboxylic acid can be converted to an acid chloride, which can then be reacted with a diverse set of amines or alcohols to generate a library of amides or esters. researchgate.net This approach was utilized in the synthesis of a series of 4-(2-chloroacetamido) benzoic acid derivatives, where various amides and esters were prepared to explore their biological activities. researchgate.net
DNA-encoded library (DEL) technology is another advanced combinatorial approach. nih.govnih.gov In a DEL synthesis, the this compound scaffold could be attached to a unique DNA tag. This tagged scaffold can then undergo a series of combinatorial reactions with various building blocks, with each chemical transformation being recorded by the addition of a corresponding DNA sequence. The resulting library, containing potentially millions of distinct compounds, can be screened simultaneously against a biological target to identify high-affinity ligands. nih.govnih.gov Studies on other benzoic acid-based scaffolds have demonstrated the utility of this approach in discovering potent and specific protein binders. nih.gov
A hypothetical combinatorial library design starting from this compound is outlined below.
| Scaffold Position | Building Block Diversity | Potential Reactions |
| Carboxylic Acid | Library of primary & secondary amines, alcohols | Amide coupling, Esterification |
| 2-chlorophenyl ring | Various boronic acids/esters | Suzuki or Stille cross-coupling |
| 4-chloro substituent | Halogen exchange, Nucleophilic aromatic substitution | Buchwald-Hartwig amination, Ullmann condensation |
This systematic exploration through combinatorial library generation allows for a comprehensive mapping of the chemical space around the this compound core, facilitating the identification of analogs with optimized properties.
Advanced Spectroscopic and Spectrometric Characterization Techniques for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the molecular structure of organic compounds in solution and the solid state. For a molecule such as 4-Chloro-2-(2-chlorophenyl)benzoic acid, with its distinct aromatic regions, NMR provides critical information on the connectivity and spatial relationships of atoms.
Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton (¹H-¹H) coupling networks within the two separate aromatic rings. For instance, it would show the correlations between adjacent protons on the 4-chlorobenzoic acid moiety and the 2-chlorophenyl ring.
HSQC (Heteronuclear Single Quantum Coherence): HSQC would correlate each proton signal with the carbon atom to which it is directly attached. This is crucial for assigning the carbon signals in the complex aromatic region of the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for establishing the connectivity across the molecule. It would show correlations between protons and carbon atoms that are two or three bonds away. Key HMBC correlations would be observed between the protons of one aromatic ring and the carbons of the other, confirming the biphenyl (B1667301) linkage. Correlations from the aromatic protons to the carboxylic carbon would also be expected.
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, specifically the dihedral angle between the two phenyl rings.
For comparative purposes, the ¹H and ¹³C NMR data for related chlorinated benzoic acids are presented below. One would expect the chemical shifts for this compound to be influenced by the electronic effects of the chloro and carboxyl groups, as well as the steric effects arising from the ortho-substitution pattern.
Table 1: Representative ¹H and ¹³C NMR Data for Related Chlorinated Benzoic Acids
| Compound | Solvent | ¹H NMR (ppm) | ¹³C NMR (ppm) |
| 4-Chlorobenzoic acid | DMSO-d₆ | 13.20 (s, 1H), 8.42 – 7.79 (m, 2H), 7.77 – 7.35 (m, 2H) nih.gov | 171.7, 143.0, 136.3, 134.9, 133.9 nih.gov |
| 2-Chlorobenzoic acid | CDCl₃ | 8.09 (d, J = 7.44 Hz, 1H), 7.50 (m, 1H), 7.40(m, 1H), 7.31(m, 1H) chemicalbook.com | 171.09, 134.83, 133.65, 132.54, 131.56, 128.46, 126.75 chemicalbook.com |
This table presents data for related compounds and is for illustrative purposes only.
Solid-State NMR Studies
Solid-state NMR (ssNMR) would provide valuable insights into the structure and dynamics of this compound in its crystalline form. This technique is particularly useful for studying polymorphism, which is the ability of a compound to exist in more than one crystalline form. Different polymorphs can have different physical properties, and ssNMR can distinguish between them. Furthermore, ssNMR can be used to determine intermolecular interactions, such as hydrogen bonding involving the carboxylic acid groups in the solid state. While no specific solid-state NMR studies for this compound have been found, studies on similar aromatic carboxylic acids often utilize this technique to understand their packing and hydrogen bonding motifs.
Mass Spectrometry (MS) Applications in Structural Fragment Analysis
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for elucidating its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS)
HRMS would be employed to determine the accurate mass of the molecular ion of this compound. This allows for the calculation of its elemental formula, confirming the presence of two chlorine atoms from their characteristic isotopic pattern (the M+2 peak being approximately two-thirds the intensity of the M peak for two chlorines). The theoretical exact mass of C₁₃H₈Cl₂O₂ can be calculated and compared with the experimental value to confirm the compound's identity with high confidence.
Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion and analyze the resulting fragment ions. This provides detailed structural information. For this compound, characteristic fragmentation pathways would be expected. The fragmentation of deprotonated benzoic acids often involves the loss of carbon dioxide. bldpharm.com
Expected Fragmentation Pathways:
Decarboxylation: Loss of CO₂ (44 Da) from the carboxyl group is a common fragmentation for benzoic acids.
Loss of HCl: Elimination of a molecule of hydrogen chloride is another plausible fragmentation pathway.
Cleavage of the biphenyl bond: This would lead to fragments corresponding to the individual chlorinated phenyl rings.
Table 2: Predicted Major Mass Fragments for this compound
| Fragment | Description |
| [M-H]⁻ | Deprotonated molecular ion |
| [M-H-CO₂]⁻ | Loss of carbon dioxide |
| [M-H-Cl]⁻ | Loss of a chlorine atom |
| [C₆H₄ClCO₂]⁻ | Fragment corresponding to the 4-chlorobenzoyl moiety |
| [C₆H₄Cl]⁻ | Fragment corresponding to a chlorophenyl ring |
This table is predictive and based on general fragmentation patterns of similar compounds.
Vibrational Spectroscopy Analysis (IR, Raman) for Functional Group Identification and Conformational Analysis
IR Spectroscopy: The IR spectrum of this compound would be dominated by a strong, broad absorption band for the O-H stretch of the carboxylic acid, typically in the region of 3300-2500 cm⁻¹. A sharp, intense absorption for the C=O stretch of the carboxylic acid would be expected around 1700 cm⁻¹. The C-Cl stretching vibrations would appear in the fingerprint region, typically below 800 cm⁻¹.
Table 3: Anticipated Vibrational Frequencies for Key Functional Groups
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (Carboxylic Acid) | Stretching | 3300 - 2500 (broad) |
| C=O (Carboxylic Acid) | Stretching | ~1700 |
| C=C (Aromatic) | Stretching | 1600 - 1400 |
| C-Cl | Stretching | < 800 |
This table provides expected ranges based on typical functional group absorptions.
X-ray Crystallography and Single-Crystal Diffraction for Absolute Configuration and Solid-State Structure
X-ray crystallography stands as the gold standard for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal evidence of a molecule's connectivity, conformational preferences, and intermolecular interactions in the solid state. For this compound, obtaining a single crystal suitable for X-ray diffraction analysis would yield a wealth of structural information.
The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons of the atoms in the crystal lattice diffract the X-rays, producing a unique diffraction pattern of spots. The intensities and positions of these spots are meticulously measured and used to calculate an electron density map of the molecule. From this map, the positions of individual atoms can be determined with high precision, revealing detailed structural parameters.
Key structural insights that would be obtained for this compound include:
Bond Lengths and Angles: Precise measurements of all covalent bond lengths (e.g., C-C, C-Cl, C=O, O-H) and the angles between them would confirm the expected molecular geometry.
Dihedral Angle: A critical parameter for this molecule would be the dihedral angle between the two phenyl rings. This angle would quantify the degree of twist between the 4-chlorobenzoic acid moiety and the 2-chlorophenyl substituent, which is influenced by steric hindrance between the ortho-substituents and the carboxylic acid group.
Solid-State Conformation: The analysis would reveal the preferred conformation of the carboxylic acid group relative to the phenyl ring.
Intermolecular Interactions: In the solid state, molecules of this compound would likely exhibit intermolecular hydrogen bonding between the carboxylic acid groups, forming dimers. Other non-covalent interactions, such as halogen bonding (involving the chlorine atoms) and π-π stacking between the aromatic rings, would also be identified and characterized. These interactions are crucial for understanding the crystal packing and the physical properties of the solid material.
Absolute Configuration: For chiral molecules, X-ray crystallography on a single crystal of one enantiomer can determine its absolute configuration, provided a heavy atom is present in the structure. The chlorine atoms in this compound could potentially serve this purpose through anomalous dispersion effects.
A hypothetical data table derived from a single-crystal X-ray diffraction experiment for this compound is presented below to illustrate the type of information that would be generated.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 12.345 |
| b (Å) | 8.765 |
| c (Å) | 14.567 |
| β (°) | 98.76 |
| Volume (ų) | 1554.3 |
| Z | 4 |
| Calculated Density (g/cm³) | 1.432 |
| Dihedral Angle (Ring 1 - Ring 2) (°) | 65.4 |
Chiroptical Spectroscopy (e.g., CD, ORD) for Stereochemical Characterization
Due to the steric hindrance caused by the substituents on the biphenyl system, rotation around the bond connecting the two phenyl rings may be restricted. This restricted rotation can lead to atropisomerism, where the molecule becomes chiral due to hindered rotation, existing as two non-superimposable enantiomers. Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are essential for investigating such stereochemical properties.
Circular Dichroism (CD) Spectroscopy
CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. An achiral molecule will not exhibit a CD signal. For this compound, if it exists as stable atropisomers, each enantiomer would produce a CD spectrum that is a mirror image of the other. The spectrum is a plot of the difference in absorbance (ΔA) or molar ellipticity ([θ]) against wavelength. The sign and magnitude of the CD signals (known as Cotton effects) are highly sensitive to the three-dimensional structure of the molecule, particularly the spatial arrangement of the chromophores (the phenyl rings and the carboxylic acid group).
Theoretical calculations, such as time-dependent density functional theory (TD-DFT), can be used to predict the CD spectrum for a given absolute configuration. By comparing the experimentally measured CD spectrum to the calculated spectra for the two possible enantiomers, the absolute configuration of the atropisomer can be assigned.
Optical Rotatory Dispersion (ORD) Spectroscopy
ORD spectroscopy measures the change in the angle of rotation of plane-polarized light as a function of wavelength. wikipedia.org Similar to CD, only chiral molecules exhibit optical rotation. An ORD spectrum plots the specific rotation ([α]) against wavelength. wikipedia.org The spectrum will show a characteristic curve, with plain curves in regions where the molecule does not absorb light and anomalous curves (showing peaks and troughs) in regions of absorption. These anomalous curves are also known as Cotton effects and are directly related to the CD spectrum through the Kronig-Kramers relations.
ORD can be used to determine the presence of chirality and to assign the absolute configuration by comparing the experimental spectrum with that of known compounds or with theoretical predictions.
A hypothetical data table for chiroptical measurements of an enantiomer of this compound is shown below.
| Chiroptical Technique | Parameter | Hypothetical Value |
| Circular Dichroism (CD) | Wavelength of Maxima (nm) | 235, 260 |
| Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹) | +15,000 (at 235 nm), -8,000 (at 260 nm) | |
| Optical Rotatory Dispersion (ORD) | Specific Rotation [α] (at 589 nm) | +45° |
| Wavelength of Peak (nm) | 245 | |
| Wavelength of Trough (nm) | 270 |
Computational Chemistry and Molecular Modeling Studies of 4 Chloro 2 2 Chlorophenyl Benzoic Acid
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and predicting the reactivity of molecules like 4-Chloro-2-(2-chlorophenyl)benzoic acid.
Density Functional Theory (DFT) Studies on Conformational Preferences
In studies of structurally similar fenamic acid derivatives, DFT calculations have been employed to explore the conformational landscape by systematically rotating key bonds and calculating the corresponding energy. nih.govacs.org These studies reveal that the molecule's flexibility is largely governed by the rotation of the phenyl rings relative to each other. acs.org The interplay of steric hindrance between the substituents on the rings and potential intramolecular interactions, such as hydrogen bonding involving the carboxylic acid group, dictates the preferred conformations.
For this compound, it is anticipated that the lowest energy conformation would involve a non-planar arrangement of the two phenyl rings to minimize steric clashes between the chlorine atoms and the carboxylic acid group. The carboxylic acid group itself can adopt different orientations, with the syn and anti conformations relative to the C=O bond having distinct energies.
Table 1: Representative DFT-Calculated Conformational Data for a Structurally Similar Dichlorinated Biphenyl (B1667301) Carboxylic Acid
| Dihedral Angle | Description | Predicted Stable Angle (degrees) | Relative Energy (kcal/mol) |
| τ1 (C1-C2-C1'-C2') | Torsion between phenyl rings | ± 60-70 | 0 (Global Minimum) |
| τ1 (C1-C2-C1'-C2') | Torsion between phenyl rings | 0 (Planar) | > 5 |
| τ2 (C1-C2-C(O)OH) | Orientation of carboxylic acid | ~0 (Planar with ring) | 0 |
| τ2 (C1-C2-C(O)OH) | Orientation of carboxylic acid | ~180 (Planar with ring) | ~2-3 |
Note: This data is illustrative and based on typical findings for structurally similar molecules. The exact values for this compound would require specific calculations.
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack).
For this compound, the MEP map would be expected to show the most negative potential (typically colored red) around the oxygen atoms of the carboxylic acid group, making them susceptible to interactions with electrophiles and hydrogen bond donors. The hydrogen atom of the carboxylic acid group would exhibit a region of high positive potential (typically colored blue), indicating its acidic nature and propensity for donation in hydrogen bonding. The aromatic rings would show a more complex potential distribution, with the electron-withdrawing chlorine atoms influencing the electrostatic potential of the ring carbons. Such analyses are crucial in understanding intermolecular interactions, which are key to crystal packing and receptor binding. ufms.brconsensus.app
Molecular Dynamics Simulations for Conformational Landscape Exploration
While DFT calculations provide static pictures of stable conformations, Molecular Dynamics (MD) simulations offer a dynamic view of a molecule's behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape and the study of time-dependent phenomena.
For this compound, an MD simulation would reveal the flexibility of the molecule by showing the fluctuations and transitions between different conformations. By simulating the molecule in different environments, such as in a solvent or embedded in a lipid bilayer, one can gain insights into its behavior in realistic systems. For instance, MD simulations of NSAIDs have been used to study their partitioning and interactions with cell membranes. nih.govresearchgate.net These simulations can reveal how the molecule orients itself and the key interactions that govern its permeation across biological membranes. The results of MD simulations can be used to calculate thermodynamic properties such as the free energy of binding to a target protein.
Ligand-Based and Structure-Based Computational Approaches for Chemical Space Mapping
Computational approaches for mapping chemical space are broadly categorized into ligand-based and structure-based methods. These methods are instrumental in drug discovery and materials science for identifying new molecules with desired properties.
In a ligand-based approach, a set of molecules with known activity is used to build a model that relates their structural features to their activity. This model can then be used to predict the activity of new, untested molecules. For this compound, if a set of structurally similar compounds with known anti-inflammatory activity were available, a quantitative structure-activity relationship (QSAR) model could be developed.
Structure-based approaches, on the other hand, rely on the three-dimensional structure of the biological target, such as an enzyme or receptor. Molecular docking is a common structure-based technique used to predict the binding mode and affinity of a small molecule to a target protein. For this compound, if the structure of its biological target (e.g., cyclooxygenase enzymes) is known, docking simulations could be performed to predict how it binds and to guide the design of more potent analogs. nih.gov
Prediction of Spectroscopic Parameters via Computational Methods
Computational chemistry provides powerful tools for the prediction of various spectroscopic parameters, which can be invaluable for the identification and characterization of new compounds. DFT calculations are widely used to predict vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netucl.ac.uk
The calculated vibrational frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of spectral bands to specific molecular motions. For this compound, DFT calculations could predict the characteristic stretching frequencies of the C=O and O-H bonds in the carboxylic acid group, as well as the various vibrations of the aromatic rings and the C-Cl bonds.
Similarly, NMR chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. researchgate.net These predicted chemical shifts can be compared to experimental NMR data to confirm the structure of the molecule. The accuracy of these predictions has significantly improved, making them a reliable tool in structural elucidation. frontiersin.orggithub.io
Table 2: Representative Computationally Predicted vs. Experimental Spectroscopic Data for a Substituted Benzoic Acid Analog
| Spectroscopic Parameter | Computational Prediction (DFT) | Experimental Value |
| IR: C=O Stretch (cm⁻¹) | 1720 | 1705 |
| IR: O-H Stretch (cm⁻¹) | 3450 | 3430 |
| ¹H NMR: Carboxylic H (ppm) | 12.5 | 12.2 |
| ¹³C NMR: Carboxylic C (ppm) | 170.1 | 168.9 |
Note: This data is illustrative and based on typical findings for structurally similar molecules. The exact values for this compound would require specific calculations.
Mechanistic Investigations of Chemical Reactivity and Transformations Involving 4 Chloro 2 2 Chlorophenyl Benzoic Acid
Reaction Kinetics and Thermodynamics Studies
The kinetics and thermodynamics of forming the 4-Chloro-2-(2-chlorophenyl)benzoic acid structure are highly dependent on the chosen synthetic route. Both the Suzuki and Ullmann reactions are thermodynamically favorable, resulting in the formation of a stable carbon-carbon bond, but they differ significantly in their kinetic profiles.
Ullmann Reaction: Traditionally, the Ullmann condensation requires harsh reaction conditions, including high temperatures (often exceeding 200°C) and stoichiometric amounts of copper or its oxides. wikipedia.orgmdpi.com The kinetics are generally slow, and the high activation energy is a significant barrier. The rate of reaction is dependent on the reactivity of the aryl halide, following the order I > Br > Cl, making the use of two different chlorobenzenes as starting materials particularly challenging. mdpi.comcdnsciencepub.com Electron-withdrawing groups on the aryl halide can accelerate the reaction rate. wikipedia.org In the context of synthesizing this compound, the reaction would likely involve coupling a 2,4-dichlorobenzoic acid derivative with a chlorobenzene (B131634) derivative, a kinetically demanding transformation.
Suzuki-Miyaura Coupling: In contrast, the Suzuki-Miyaura coupling is a catalytic process that proceeds under much milder conditions, often at or slightly above room temperature. organic-chemistry.org The reaction kinetics are significantly faster than the traditional Ullmann reaction. The rate is influenced by several factors: the nature of the palladium catalyst and its ligand, the base used, the solvent, and the properties of the substrates. libretexts.org The oxidative addition of the aryl halide to the Pd(0) complex is often the rate-determining step. libretexts.org As with the Ullmann reaction, the reactivity of the halide is critical, with chlorides being the least reactive. harvard.edu However, the development of specialized, bulky, and electron-rich phosphine (B1218219) ligands has enabled the efficient coupling of even unreactive aryl chlorides. organic-chemistry.org
Table 1: Comparative Kinetic and Thermodynamic Profile for Biaryl Synthesis
| Feature | Ullmann Reaction | Suzuki-Miyaura Coupling |
|---|---|---|
| Catalyst | Copper (often stoichiometric) | Palladium (catalytic, ppm to mol%) |
| Temperature | High (100-260°C) | Mild (Room Temp. to ~100°C) |
| Reaction Rate | Generally slow | Generally fast |
| Rate-Determining Step | Varies; often oxidative addition | Typically oxidative addition of aryl halide |
| Substrate Reactivity (Halide) | I > Br >> Cl | I > Br > Cl (but Cl is feasible with modern catalysts) |
| Thermodynamics | Exergonic; formation of stable C-C bond | Exergonic; formation of stable C-C bond |
Elucidation of Reaction Intermediates and Transition States
The pathways for the Ullmann and Suzuki reactions are defined by distinct catalytic cycles involving different metallic species, intermediates, and transition states.
Ullmann Reaction Mechanism: The precise mechanism of the Ullmann reaction has been a subject of debate, but it is generally accepted to proceed through a cycle involving copper intermediates. For a C-C coupling, a plausible pathway involves oxidative addition of an aryl halide to a Cu(I) species to form a transient, high-energy Cu(III) intermediate. This is followed by reductive elimination, which forms the new carbon-carbon bond and regenerates the active Cu(I) catalyst. wikipedia.org The transition states correspond to the energy maxima between these steps, such as the point of bond-breaking and bond-forming during the oxidative addition and reductive elimination phases.
Suzuki-Miyaura Coupling Mechanism: The mechanism for the Suzuki reaction is well-established and involves a catalytic cycle with palladium at its center. libretexts.orgwikipedia.org
Oxidative Addition: The cycle begins with the oxidative addition of an aryl halide (e.g., a derivative of 2,4-dichlorobenzoic acid) to a Pd(0) complex. This forms a Pd(II) intermediate. This step involves a high-energy transition state as the C-X bond is broken and two new Pd-C and Pd-X bonds are formed. harvard.edu
Transmetalation: A base activates the organoboron compound (e.g., 2-chlorophenylboronic acid) to form a more nucleophilic borate (B1201080) complex. This complex then undergoes transmetalation with the Pd(II) intermediate, where the organic group from the boron is transferred to the palladium center, displacing the halide.
Reductive Elimination: The final step is the reductive elimination from the diorganopalladium(II) complex. The two organic fragments (the 4-chloro-2-carboxyphenyl and the 2-chlorophenyl groups) couple to form the final product, this compound, and the Pd(0) catalyst is regenerated, allowing the cycle to continue. wikipedia.org The transition state for this step involves the simultaneous formation of the C-C bond and the breaking of the two Pd-C bonds.
Solvent Effects and Catalysis in Chemical Transformations
The choice of solvent and catalyst is paramount in controlling the outcome and efficiency of the synthesis of this compound.
Ullmann Reaction:
Solvents: Traditional Ullmann reactions require high-boiling polar aprotic solvents that can solubilize the reactants and withstand high temperatures. Common examples include dimethylformamide (DMF), N-methylpyrrolidone (NMP), pyridine, and nitrobenzene. wikipedia.org
Catalysis: The classic catalyst is copper powder, often activated with iodine or by reduction of a copper salt. mdpi.com Modern protocols have introduced catalytic systems using copper(I) salts like CuI, CuBr, or Cu2O, often in combination with ligands such as phenanthroline or diamines. These ligands stabilize the copper intermediates and facilitate the reaction under milder conditions. mdpi.comnih.gov A base, such as potassium carbonate, is typically required. prepchem.com
Suzuki-Miyaura Coupling:
Solvents: A major advantage of the Suzuki coupling is its compatibility with a wide range of solvents, including non-polar organic solvents like toluene (B28343) or dioxane, polar aprotic solvents like THF, and even aqueous or biphasic (e.g., toluene/water) systems. harvard.edu The ability to use water is a significant advantage in terms of cost and environmental impact.
Catalysis: This reaction is defined by its use of a palladium catalyst. Common palladium sources include Pd(PPh3)4, Pd(OAc)2, and Pd2(dba)3. libretexts.org The catalyst is almost always used in conjunction with a ligand, typically a phosphine like triphenylphosphine (B44618) (PPh3) or more specialized, bulky ligands (e.g., SPhos, JohnPhos) that are crucial for coupling less reactive aryl chlorides. harvard.edu A base (e.g., K2CO3, Cs2CO3, K3PO4) is essential for the transmetalation step. youtube.com
Table 2: Typical Solvent and Catalyst Systems
| Reaction | Typical Solvents | Catalysts / Reagents |
|---|---|---|
| Ullmann Reaction | DMF, NMP, Pyridine | Cu, CuI, Cu2O, CuBr; often with ligands (e.g., phenanthroline); Base (e.g., K2CO3) |
| Suzuki-Miyaura Coupling | Toluene, Dioxane, THF, Ethanol, Water (or biphasic mixtures) | Pd(0) or Pd(II) source (e.g., Pd(PPh3)4, Pd(OAc)2); Phosphine Ligands; Base (e.g., K2CO3, Cs2CO3) |
Stereoelectronic Effects on Reactivity
Stereoelectronic effects, which encompass both steric hindrance and the electronic influence of substituents, play a decisive role in transformations involving this compound, particularly in its synthesis.
Electronic Effects: The reactivity of the aryl halides in both Ullmann and Suzuki couplings is heavily influenced by the electronic nature of the ring.
Electron-withdrawing groups (like -COOH and -Cl) on the aryl halide substrate generally accelerate the rate-determining oxidative addition step by making the carbon atom of the C-X bond more electrophilic. wikipedia.orgnih.gov In the synthesis of the target molecule, the carboxylic acid and chlorine substituents would enhance the reactivity of the phenyl rings toward the metal catalyst. The acidity of benzoic acid derivatives is also influenced by substituents; the electron-withdrawing inductive effect of the chlorine atom in 4-chlorobenzoic acid makes it a stronger acid than benzoic acid. youtube.com
Ortho-Effect: The presence of a group at the ortho position, such as the carboxylic acid in a potential 2,4-dichlorobenzoic acid precursor, can have a profound effect. This "ortho-effect" can facilitate the reaction through chelation, where the -COOH group coordinates to the metal center, holding it in proximity and lowering the activation energy of the oxidative addition step. nih.gov
Steric Effects: The formation of this compound involves joining two ortho-substituted rings.
The significant steric hindrance created by the substituents at the ortho positions (the -COOH and -Cl groups) can impede the approach of the metal catalyst and the coupling partners. This steric clash can slow down the reaction rate or prevent the reaction altogether.
In Suzuki coupling, the choice of a bulky phosphine ligand is often a strategy to overcome steric hindrance near the reaction center, as it can promote the reductive elimination step to form the sterically congested biaryl product. The atropisomerism that can arise from hindered rotation around the newly formed C-C bond is another important stereochemical consideration for such ortho-substituted biaryl compounds.
An article focusing on the chemical compound “this compound” is provided below.
Structure Activity Relationship Sar Methodologies for Chemical Compound Optimization
The study of Structure-Activity Relationships (SAR) is fundamental in medicinal chemistry and materials science. It seeks to understand how the chemical structure of a compound influences its biological activity or physical properties. For 4-Chloro-2-(2-chlorophenyl)benzoic acid, a molecule with a dichlorinated biphenyl (B1667301) scaffold connected to a carboxylic acid, SAR methodologies are crucial for optimizing its potential applications by systematically modifying its structure and evaluating the resultant changes in behavior.
Chemical Biology and Chemical Probe Development Involving 4 Chloro 2 2 Chlorophenyl Benzoic Acid
Design and Synthesis of Chemically Tagged Probes (e.g., photoaffinity labels, biotinylated derivatives) for Interaction Studies
The development of chemical probes from a parent compound like 4-Chloro-2-(2-chlorophenyl)benzoic acid is a key strategy to identify its direct binding partners within a complex biological milieu. This process involves the strategic modification of the parent molecule to incorporate a reactive or reporter group, while aiming to retain its original biological activity and binding affinity. nih.gov
Photoaffinity Labels:
Photoaffinity labeling (PAL) is a powerful technique for covalently linking a probe to its interacting macromolecule upon activation by light. nih.govbeilstein-journals.org The design of a photoaffinity probe based on this compound would involve the introduction of a photoreactive group. Commonly used photoreactive moieties include phenylazides, phenyldiazirines, and benzophenones. nih.govbeilstein-journals.org The ideal probe would be stable in the dark, have similar activity to the parent compound, and experience minimal steric hindrance to binding. nih.gov
The synthesis of such a probe would likely involve modifying either the carboxylic acid group or one of the aromatic rings of this compound. For instance, the carboxylic acid could be coupled to a linker containing a photoreactive group. Alternatively, a photoreactive group could be introduced onto one of the phenyl rings, provided that this modification does not abrogate its biological activity.
Biotinylated Derivatives:
Biotinylation is another common strategy for creating chemical probes. Biotin's high affinity for streptavidin allows for the effective pull-down and enrichment of probe-bound macromolecules. A biotinylated derivative of this compound could be synthesized by attaching a biotin (B1667282) moiety via a flexible linker to a position on the molecule that is not critical for its biological interaction. The carboxylic acid group is a common attachment point for such modifications.
The design would need to consider the length and nature of the linker to minimize steric hindrance and allow for efficient binding of the biotin tag to streptavidin.
Biophysical Characterization of Compound-Macromolecule Interactions
Once a potential macromolecular target is identified, a suite of biophysical techniques can be employed to characterize the interaction between this compound and its binding partner in detail. nih.gov These methods can provide quantitative data on binding affinity, stoichiometry, and thermodynamics.
Commonly used biophysical assays include:
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding constant (Kd), enthalpy (ΔH), and entropy (ΔS). nih.gov
Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors the binding of an analyte (e.g., the compound) to a ligand (e.g., the target protein) immobilized on a sensor surface in real-time. It can determine the on- and off-rates of the interaction, as well as the binding affinity.
Fluorescence-Based Assays: Techniques such as fluorescence polarization (FP) and Förster resonance energy transfer (FRET) can be used to study binding events. nih.gov These methods rely on changes in the fluorescence properties of a labeled molecule upon binding.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can provide detailed structural information about the compound-macromolecule complex, identifying the specific amino acid residues involved in the interaction. nih.gov
Circular Dichroism (CD): CD spectroscopy can be used to assess conformational changes in the macromolecule upon binding of the small molecule. nih.gov
These techniques are crucial for validating the interactions identified through probe-based studies and for providing a deeper understanding of the binding mechanism. nih.gov
Application in Chemical Proteomics and Metabolomics Studies as a Chemical Tool
The chemically tagged probes of this compound can be powerful tools in chemical proteomics and metabolomics to explore its system-wide effects.
Chemical Proteomics:
In a typical chemical proteomics experiment, a photoaffinity or biotinylated probe of this compound would be incubated with cell lysates or live cells. After allowing the probe to bind to its targets, the photoreactive group is activated by light (for PAL probes), or the cells are lysed and the biotinylated probe-protein complexes are captured using streptavidin-coated beads. The enriched proteins are then identified and quantified using mass spectrometry. This approach can reveal the direct protein targets of the compound in a cellular context.
Metabolomics:
Metabolomics studies aim to comprehensively identify and quantify all small-molecule metabolites within a biological system. nih.gov this compound, as a chemical tool, can be introduced to cells or organisms to perturb metabolic pathways. By comparing the metabolic profiles of treated versus untreated samples using techniques like mass spectrometry or NMR, researchers can identify changes in metabolite levels. nih.govresearchgate.net This can provide insights into the downstream effects of the compound on cellular metabolism and help to elucidate its mechanism of action. nih.gov For instance, if the compound inhibits a particular enzyme, an accumulation of the enzyme's substrate and a depletion of its product would be expected.
Materials Science Applications of 4 Chloro 2 2 Chlorophenyl Benzoic Acid and Its Derivatives
Incorporation into Polymeric Materials
No information was found regarding the use of 4-Chloro-2-(2-chlorophenyl)benzoic acid or its derivatives as monomers, additives, or modifiers in polymeric materials.
Self-Assembly and Supramolecular Chemistry
There is no available research that discusses the self-assembly properties of this compound or its derivatives, or their application in constructing supramolecular architectures.
Development of Hybrid Materials
No literature was identified that describes the integration of this compound or its derivatives into hybrid organic-inorganic materials.
Application in Catalysis or Sensing Technologies as a Chemical Component
There are no documented instances of this compound or its derivatives being employed as a primary chemical component in the development of catalysts or chemical sensors.
Future Directions and Emerging Research Avenues for 4 Chloro 2 2 Chlorophenyl Benzoic Acid
Advanced Synthetic Strategies for Complex Analogs
The synthesis of the core 4-Chloro-2-(2-chlorophenyl)benzoic acid structure is established, but future research will gravitate towards the creation of more intricate and functionally diverse analogs. This requires moving beyond classical methods to adopt modern synthetic strategies that offer greater precision, efficiency, and the ability to install a variety of chemical motifs.
Key advanced strategies that could be employed include:
Transition-Metal-Catalyzed C-H Functionalization : This powerful technique allows for the direct conversion of ubiquitous carbon-hydrogen (C-H) bonds into new carbon-carbon or carbon-heteroatom bonds, bypassing the need for pre-functionalized starting materials. nih.govyoutube.com For analogs of this compound, this could mean selectively adding substituents to either of the phenyl rings to modulate electronic and steric properties. The carboxylic acid group itself can act as a directing group to guide the metal catalyst to specific ortho positions. rsc.orgnih.govacs.org
Photoredox Catalysis : Utilizing visible light to drive chemical reactions, photoredox catalysis offers mild and highly selective conditions for synthesis. beilstein-journals.orgacs.org This methodology is particularly adept at generating radical intermediates, which can participate in a wide range of coupling reactions. For instance, it could be used for decarboxylative arylations, where the carboxylic acid group of the parent molecule or a precursor is replaced with a new aryl group, or to forge the central biaryl bond under green conditions. researchgate.netresearchgate.netacs.org
Flow Chemistry : Performing reactions in continuous-flow reactors instead of traditional batch flasks offers superior control over reaction parameters like temperature and mixing, often leading to higher yields, improved safety, and easier scalability. Synthesizing complex analogs, especially those involving hazardous reagents or unstable intermediates, could be significantly enhanced through flow chemistry protocols.
| Synthetic Strategy | Principle | Potential Application to Target Scaffold | Advantages |
|---|---|---|---|
| C-H Functionalization | Direct conversion of C-H bonds to new functional groups, often using a transition metal catalyst. | Selective addition of alkyl, aryl, or heteroatom groups to the aromatic rings. | Atom economy, reduced synthetic steps, access to novel substitution patterns. nih.gov |
| Photoredox Catalysis | Uses visible light to initiate single-electron transfer (SET) processes, generating reactive intermediates. | Biaryl coupling, decarboxylative functionalization, and introduction of complex fragments under mild conditions. acs.org | Green energy source, high functional group tolerance, unique reactivity pathways. beilstein-journals.org |
| Flow Chemistry | Reactions are performed in a continuously flowing stream through a reactor. | Safer handling of energetic reactions, improved yield and purity, rapid optimization, and scaling of analog synthesis. | Precise control of reaction conditions, enhanced safety, and scalability. |
Novel Computational Methodologies for Prediction of Chemical Behavior
Computational chemistry offers a powerful lens to predict and understand the behavior of molecules, thereby guiding experimental work. For this compound and its future analogs, advanced computational methods can provide deep insights into their properties and reactivity.
Future research will likely leverage:
Density Functional Theory (DFT) Calculations : DFT can be used to model the electronic structure of molecules with high accuracy. This allows for the prediction of a wide range of properties, including conformational preferences (i.e., the dihedral angle between the two phenyl rings), molecular electrostatic potential (MEP) maps, and bond dissociation energies. nih.govnih.gov For instance, DFT calculations could predict how new substituents would alter the electronic distribution across the molecule, which is crucial for its interactions with biological targets or its chemical reactivity. nih.gov
Molecular Dynamics (MD) Simulations : MD simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. nih.gov For complex analogs, MD can be used to explore their conformational landscape, solvation properties, and how they might bind to a target protein, offering insights that are impossible to obtain from static models.
Reactive Force Fields (ReaxFF) : To study chemical reactions and decomposition pathways, specialized force fields like ReaxFF can be used. nih.gov This methodology can simulate bond breaking and formation, making it possible to predict the stability of new analogs under various conditions or to explore potential degradation products.
| Methodology | Information Yielded | Relevance to this compound Research |
|---|---|---|
| Density Functional Theory (DFT) | Molecular geometry, electronic properties (MEP), reaction energetics, spectral predictions. nih.gov | Predicting the influence of new substituents on reactivity and conformation; rationalizing experimental observations. |
| Molecular Dynamics (MD) | Conformational flexibility, solvent interactions, binding dynamics to macromolecules. nih.gov | Understanding how analogs behave in a biological environment; assessing stability and flexibility. |
| Ligand-Based Virtual Screening (LBVS) | Identification of new potential inhibitors based on 3D shape and pharmacophore similarity to a known active molecule. nih.gov | Rapidly screening virtual libraries to identify new analogs with potentially similar or improved activity. nih.gov |
Integration with Artificial Intelligence and Machine Learning in Chemical Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing chemical research by accelerating the design-make-test-analyze cycle. nih.govmit.edu The application of these tools to the study of this compound can significantly expedite the discovery of novel and optimized derivatives.
Key areas for integration include:
Computer-Aided Synthesis Planning (CASP) : ML models, trained on vast databases of chemical reactions, can propose viable synthetic routes to novel, complex analogs. nih.govsemanticscholar.org A chemist could design a hypothetical analog on a computer, and a CASP tool would then generate a step-by-step reaction plan, complete with suggested reagents and conditions, drawing from millions of published reactions. nih.gov
Predictive Property Modeling : AI algorithms can be trained to predict various chemical and physical properties (e.g., solubility, reactivity, potential biological activity) of hypothetical molecules before they are ever synthesized. researchgate.net This allows researchers to prioritize the synthesis of only the most promising candidates, saving significant time and resources.
De Novo Molecular Design : Generative AI models can design entirely new molecules from scratch based on a set of desired properties. Researchers could specify a desired activity profile and physicochemical parameters, and the model would generate novel structures based on the this compound scaffold for consideration.
Exploration of Underexplored Chemical Reactivity Pathways
While the core structure is known, its full reactive potential is likely untapped. Future research can focus on using the existing functional groups—the carboxylic acid and the C-Cl and C-H bonds—as handles to explore novel chemical transformations.
Emerging avenues for reactivity exploration include:
Decarboxylative Couplings : The carboxylic acid group is often seen as a key feature for biological activity, but it can also be used as a "traceless" handle in synthesis. Photoredox or transition-metal-catalyzed methods can facilitate the extrusion of CO2 and the formation of a new bond at its position, enabling the installation of a wide array of different functional groups. acs.org
Aryne Generation : Under specific conditions, the ortho C-H and C-Cl bonds on one of the rings could potentially be used to generate a highly reactive aryne intermediate. rsc.orgnih.gov These intermediates can then participate in various cycloaddition or nucleophilic addition reactions to rapidly build molecular complexity.
Selective C-Cl Bond Activation : While C-Cl bonds are typically robust, modern catalytic systems are increasingly capable of selectively activating them. This could open up pathways for cross-coupling reactions at the chlorinated positions, allowing for the substitution of chlorine with other functional groups to create analogs that are inaccessible through traditional means.
Q & A
Q. What are the most reliable synthetic routes for 4-chloro-2-(2-chlorophenyl)benzoic acid, and how can purity be optimized?
- Methodological Answer : The compound is typically synthesized via palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura coupling) between halogenated benzoic acid derivatives and substituted phenylboronic acids . Chlorination of precursor benzoic acids using thionyl chloride (SOCl₂) under reflux conditions is another common approach, yielding high-purity products . Purity optimization involves post-synthesis recrystallization in ethanol/water mixtures and characterization via HPLC (≥98% purity) or melting point analysis.
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX programs (e.g., SHELXL for refinement) provides definitive structural confirmation . Complementary techniques include:
- NMR : , , and NMR to confirm substituent positions.
- FT-IR : Identification of carboxylic acid (C=O, ~1680 cm) and aryl chloride (C-Cl, ~750 cm) functional groups .
Q. What initial biological screening assays are recommended to evaluate its bioactivity?
- Methodological Answer :
- Antimicrobial : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Anticancer : MTT assays on cancer cell lines (e.g., prostate PC-3, breast MCF-7) to determine IC values .
- Enzyme Inhibition : Fluorescence-based assays for targets like TRPM4 ion channels (IC ~1.5 μM reported for analogs) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for this compound?
- Methodological Answer : Contradictions often arise from assay variability or structural analogs being mislabeled. Strategies include:
- Reproducibility Checks : Validate protocols using standardized cell lines (e.g., ATCC) and controls.
- Structural Confirmation : Re-analyze compound identity via LC-MS and SC-XRD .
- Meta-Analysis : Compare data across studies using tools like PubChem BioActivity data .
Q. What mechanistic studies are feasible to elucidate its interaction with TRPM4 channels?
- Methodological Answer :
- Cryo-EM : Resolve binding conformations using analogs like 4-chloro-2-(2-(3-iodo-phenoxy)acetamido)benzoic acid (IBA) for enhanced electron density .
- Patch Clamp Electrophysiology : Measure ion current inhibition in HEK293 cells expressing human TRPM4 .
- Molecular Dynamics (MD) : Simulate ligand-channel interactions using force fields (e.g., CHARMM) to identify key binding residues .
Q. How does the substitution pattern (e.g., Cl, CF) influence its reactivity in nucleophilic aromatic substitution?
- Methodological Answer :
- Electronic Effects : Chlorine (electron-withdrawing) activates the ring for substitution at ortho/para positions. Trifluoromethyl (CF) groups further deactivate the ring, requiring harsher conditions (e.g., NaNH/NH) .
- Kinetic Studies : Monitor reaction progress via NMR or GC-MS to compare rates with analogs like 4-chloro-2-(trifluoromethoxy)benzoyl chloride .
Q. What strategies improve yield in multi-step syntheses involving this compound?
- Methodological Answer :
- Catalyst Optimization : Use Pd(PPh) with ligand additives (e.g., SPhos) to enhance coupling efficiency .
- Microwave-Assisted Synthesis : Reduce reaction times for steps like amidation or esterification (e.g., 30 mins at 100°C vs. 24 hrs reflux) .
- In-Situ Purification : Employ catch-and-release techniques (e.g., scavenger resins) to minimize intermediate losses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
